molecular formula C10H8ClNO2 B569803 2-Methoxyindolizine-3-carbonyl chloride CAS No. 115813-15-5

2-Methoxyindolizine-3-carbonyl chloride

Cat. No.: B569803
CAS No.: 115813-15-5
M. Wt: 209.629
InChI Key: KDNIXANIQFWUOC-UHFFFAOYSA-N
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Description

2-Methoxyindolizine-3-carbonyl chloride is an acyl chloride derivative of the indolizine heterocycle, featuring a methoxy substituent at the 2-position and a reactive carbonyl chloride group at the 3-position. The methoxy group’s electron-donating properties may influence reactivity, stability, and intermolecular interactions, making this compound valuable for pharmaceutical or materials science applications.

Properties

CAS No.

115813-15-5

Molecular Formula

C10H8ClNO2

Molecular Weight

209.629

IUPAC Name

2-methoxyindolizine-3-carbonyl chloride

InChI

InChI=1S/C10H8ClNO2/c1-14-8-6-7-4-2-3-5-12(7)9(8)10(11)13/h2-6H,1H3

InChI Key

KDNIXANIQFWUOC-UHFFFAOYSA-N

SMILES

COC1=C(N2C=CC=CC2=C1)C(=O)Cl

Synonyms

3-Indolizinecarbonyl chloride, 2-methoxy- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogs for comparison include:

  • 5-Methoxyindole-2-acylchloride: Synthesized via thionyl chloride-mediated chlorination of 5-methoxyindole-2-carboxylic acid, yielding a reactive acyl chloride used in amide coupling reactions with aminobenzophenones .
  • Trimethoxyindolyl carbonyl derivatives : Compounds such as 1-((5,6,7-trimethoxyindol-2-yl)carbonyl)indoline highlight the impact of multiple methoxy substituents on steric hindrance and electronic effects .
  • Methoxytryptamine derivatives : Neutral amines like 5-methoxytryptamine and 7-methyltryptamine illustrate how methoxy positioning affects physical properties (e.g., melting points) and biological activity .

Reactivity and Stability

  • Reactivity with Amines: 5-Methoxyindole-2-acylchloride reacts with aminobenzophenones to form amides but requires precise reaction times (4–6 hours) to minimize side products . Extended heating (>10 hours) leads to decomposition, suggesting that methoxy-substituted acyl chlorides are thermally sensitive. By contrast, trimethoxyindolyl derivatives (e.g., from ) may exhibit slower reactivity due to steric hindrance from multiple methoxy groups, though their electron-rich aromatic systems could enhance electrophilic substitution rates.
  • Stability :

    • Acyl chlorides like 5-methoxyindole-2-acylchloride are moisture-sensitive and typically require anhydrous conditions during synthesis . The indolizine core in the target compound may confer additional stability due to its fused bicyclic structure compared to simpler indole derivatives.

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